molecular formula C10H10F3N B1591872 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 284027-37-8

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1591872
M. Wt: 201.19 g/mol
InChI Key: WOTVKLYMZOREFJ-UHFFFAOYSA-N
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Description



  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the formula C~10~H~9~F~3~N.

  • The trifluoromethyl group (CF~3~) is covalently bonded to the isoquinoline ring, replacing hydrogen atoms.

  • It is a colorless solid with a unique structure that combines the properties of the isoquinoline moiety and the trifluoromethyl group.





  • Synthesis Analysis



    • Various methods exist to introduce the trifluoromethyl group into organic compounds.

    • Common approaches include using sulfur tetrafluoride, trihalomethyl compounds, and antimony trifluoride.

    • The Swarts reaction and trifluoromethyl copper reactions are also employed for synthesis.





  • Molecular Structure Analysis



    • The molecular structure consists of an isoquinoline ring with a trifluoromethyl group attached.

    • The trifluoromethyl group enhances the compound’s electronegativity and acidity.

    • The unique combination of fluorine and the isoquinoline moiety contributes to its properties.





  • Chemical Reactions Analysis



    • Trifluoromethyl-substituted compounds can act as strong acids or alter basicity.

    • The trifluoromethyl group can modify solubility and reactivity in other molecules.





  • Physical And Chemical Properties Analysis



    • It is a colorless solid with a melting point of -110°C and a boiling point of -22.5°C.

    • The trifluoromethyl group enhances its properties, making it useful in various applications.




  • Scientific Research Applications

    Balancing Pharmacological Potency and Selectivity

    6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is involved in enhancing the selectivity of pharmacological agents while maintaining potency. Grunewald et al. (2006) demonstrated the use of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines (THIQs) in optimizing inhibitors of phenylethanolamine N-methyltransferase (PNMT). They found that while the trifluoromethyl group reduced affinity for the alpha(2)-adrenoceptor, it also led to decreased PNMT inhibitory potency due to steric and electrostatic factors. The study highlighted the delicate balance between enhancing potency and maintaining selectivity in drug design (Grunewald et al., 2006).

    Synthesis and Catalysis

    In the field of organic synthesis, 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a key intermediate. Liu et al. (2013) developed a one-pot synthesis method for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, providing an efficient route to synthesize various fluorinated isoquinolines. This method involves a silver-catalyzed intramolecular aminofluorination of alkyne, demonstrating the compound's significance in facilitating complex chemical reactions (Liu et al., 2013).

    Molecular Structure Analysis

    The compound's molecular structure plays a critical role in understanding its properties and potential applications. Quintana et al. (2016) focused on the X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its precursors, providing detailed insights into its crystal structure. Such studies are essential for the development of new materials and drugs, where molecular arrangement and bonding play crucial roles (Quintana et al., 2016).

    Safety And Hazards



    • It is flammable and can emit flammable gases upon contact with water.

    • Proper handling, storage, and protective measures are essential.




  • Future Directions



    • Investigate additional applications, explore novel derivatives, and study its behavior in different environments.




    Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟


    properties

    IUPAC Name

    6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WOTVKLYMZOREFJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCC2=C1C=C(C=C2)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10F3N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70592583
    Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70592583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    201.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

    CAS RN

    284027-37-8
    Record name 1,2,3,4-Tetrahydro-6-(trifluoromethyl)isoquinoline
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=284027-37-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70592583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    TL Foley, G Rai, A Yasgar, T Daniel… - Journal of medicinal …, 2014 - ACS Publications
    4′-Phosphopantetheinyl transferases (PPTases) catalyze a post-translational modification essential to bacterial cell viability and virulence. We present the discovery and medicinal …
    Number of citations: 44 pubs.acs.org
    Z Fang, W Liu, N Al-Maharik, R Cao… - The Journal of …, 2023 - ACS Publications
    An efficient and convenient method for the cascade radical bicyclization of N-phenyl-4-pentenamides with N-methyl-N-methacryloylbenzamides under silver-catalyzed conditions is …
    Number of citations: 3 pubs.acs.org
    S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
    Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
    Number of citations: 25 pubs.acs.org

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